3-[5-fluoro-6-[1-[3-[4-[4-[1-methyl-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]phthalazin-6-yl]piperazine-1-carbonyl]piperidin-1-yl]-3-oxopropyl]piperidin-4-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
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Overview
Description
The compound 3-[5-fluoro-6-[1-[3-[4-[4-[1-methyl-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]phthalazin-6-yl]piperazine-1-carbonyl]piperidin-1-yl]-3-oxopropyl]piperidin-4-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic molecule with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The precise mechanism depends on the structure of the compound and its binding affinity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler analog with similar structural features.
Sulfur compounds: Share some chemical properties and reactivity patterns.
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups, which confer specific reactivity and biological activity. Its ability to interact with a wide range of molecular targets makes it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C50H57F4N9O5 |
---|---|
Molecular Weight |
940.0 g/mol |
IUPAC Name |
3-[5-fluoro-6-[1-[3-[4-[4-[1-methyl-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]phthalazin-6-yl]piperazine-1-carbonyl]piperidin-1-yl]-3-oxopropyl]piperidin-4-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C50H57F4N9O5/c1-29-36(5-4-6-41(29)50(52,53)54)30(2)55-46-40-26-35(7-8-37(40)31(3)57-58-46)60-21-23-62(24-22-60)48(67)33-13-19-61(20-14-33)45(65)15-18-59-16-11-32(12-17-59)38-25-34-28-63(49(68)39(34)27-42(38)51)43-9-10-44(64)56-47(43)66/h4-8,25-27,30,32-33,43H,9-24,28H2,1-3H3,(H,55,58)(H,56,64,66)/t30-,43?/m1/s1 |
InChI Key |
OZZGLWHPVOGDLB-LHMLQLIOSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCN(CC4)C(=O)C5CCN(CC5)C(=O)CCN6CCC(CC6)C7=C(C=C8C(=C7)CN(C8=O)C9CCC(=O)NC9=O)F |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCN(CC4)C(=O)C5CCN(CC5)C(=O)CCN6CCC(CC6)C7=C(C=C8C(=C7)CN(C8=O)C9CCC(=O)NC9=O)F |
Origin of Product |
United States |
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